molecular formula C14H13NO2 B185642 4-(4-Methoxybenzylidene)-4-hydroxyaniline CAS No. 3230-39-5

4-(4-Methoxybenzylidene)-4-hydroxyaniline

Cat. No.: B185642
CAS No.: 3230-39-5
M. Wt: 227.26 g/mol
InChI Key: YONXPYGTYHMKDH-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzylidene)-4-hydroxyaniline is an organic compound with the molecular formula C₁₄H₁₃NO₂ and a molecular weight of 227.2585 g/mol . It is also known by other names such as p-Methoxybenzylidene p-aminophenol and p-[(p-Methoxybenzylidene)amino]phenol . This compound is characterized by the presence of a phenol group and a methoxyphenylmethyleneamino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 4-(4-Methoxybenzylidene)-4-hydroxyaniline typically involves the reaction of p-aminophenol with p-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the condensation reaction . The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

4-(4-Methoxybenzylidene)-4-hydroxyaniline undergoes various types of chemical reactions, including:

Scientific Research Applications

4-(4-Methoxybenzylidene)-4-hydroxyaniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methylideneamino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-14-8-2-11(3-9-14)10-15-12-4-6-13(16)7-5-12/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONXPYGTYHMKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062918
Record name Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-
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Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3230-39-5, 67097-24-9
Record name p-(p-Methoxybenzylideneamino)phenol
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Record name Phenol, 4-(((4-methoxyphenyl)methylene)amino)-
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Record name 3230-39-5
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Record name Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-
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Record name Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-
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Record name p-[(p-methoxybenzylidene)amino]phenol
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Record name 4-[(4-methoxyphenyl)methylideneamino]phenol
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Customer
Q & A

Q1: What is the significance of Phenol, 4-[[(4-methoxyphenyl)methylene]amino]- in the context of Acacia mangium plantations?

A1: Acacia mangium is a significant plantation species in Indonesia, often threatened by root rot disease caused by fungi like Ganoderma lucidum. Research has revealed that healthy Acacia mangium roots contain Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-, which exhibits antifungal activity against Ganoderma lucidum [, ]. This finding suggests a potential defense mechanism employed by the tree against fungal infections.

Q2: How does Phenol, 4-[[(4-methoxyphenyl)methylene]amino]- affect Ganoderma lucidum growth?

A2: Laboratory studies demonstrated that Phenol, 4-[[(4-methoxyphenyl)methylene]amino]- inhibits the growth of Ganoderma lucidum hyphae, the thread-like structures forming the fungal body []. Microscopic observations revealed that at a concentration of 1500 μg/ml, the compound caused hyphal curling and distorted hyphal tips, ultimately hindering the fungus's growth and spread. This inhibition points to the compound's potential as a natural antifungal agent.

Q3: Are there variations in the concentration of Phenol, 4-[[(4-methoxyphenyl)methylene]amino]- within Acacia mangium populations?

A3: Research analyzing six different families of Acacia mangium trees found varying concentrations of Phenol, 4-[[(4-methoxyphenyl)methylene]amino]- in their roots []. The highest concentration was observed in family number 44 (40.52% w/w), while the lowest was in family number 67 (19.88% w/w). This variation suggests potential genetic differences among families influencing the production of this antifungal compound.

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